molecular formula C4H3Br2NO2 B8553590 2,3-Dibromopropanoyl isocyanate CAS No. 57322-86-8

2,3-Dibromopropanoyl isocyanate

Cat. No. B8553590
Key on ui cas rn: 57322-86-8
M. Wt: 256.88 g/mol
InChI Key: IBVDMEIXFFBMGH-UHFFFAOYSA-N
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Patent
US04036850

Procedure details

9.5 g of aniline are dissolved in 100 ml of anhydrous benzene and a solution of 26.0 g of 2,3-dibromopropionyl isocyanate in 100 ml of benzene is added dropwise with cooling at 10 to 15° C. After stirring for 2 hours, the crystal sludge is diluted with the same volume of petroleum ether, filtered, washed with petroleum ether and dried. Yield: 30.0 g, m.p: 160°-161° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][CH:9]([CH2:15][Br:16])[C:10]([N:12]=[C:13]=[O:14])=[O:11]>C1C=CC=CC=1>[C:2]1([NH:1][C:13]([NH:12][C:10](=[O:11])[CH:9]([Br:8])[CH2:15][Br:16])=[O:14])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
BrC(C(=O)N=C=O)CBr
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)NC(C(CBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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